molecular formula C7H11N3O B12868961 N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide

N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide

Cat. No.: B12868961
M. Wt: 153.18 g/mol
InChI Key: JWKZKMGVZHQSFQ-UHFFFAOYSA-N
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Description

N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide typically involves the reaction of 5-ethyl-4-methyl-1H-pyrazole with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Ethyl-4-methyl-1H-pyrazol-3-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-(5-ethyl-4-methyl-1H-pyrazol-3-yl)formamide

InChI

InChI=1S/C7H11N3O/c1-3-6-5(2)7(8-4-11)10-9-6/h4H,3H2,1-2H3,(H2,8,9,10,11)

InChI Key

JWKZKMGVZHQSFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)NC=O)C

Origin of Product

United States

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